Meraboin

Description

Meraboin (chemical name: merbromin, CAS 129-16-8) is a topical antiseptic agent historically used for minor wound disinfection. It belongs to the organomercuric compound class, characterized by a fluorescein core substituted with bromine and mercury atoms. This compound’s mechanism of action involves the release of mercury ions, which disrupt microbial enzyme systems and cellular membranes, providing broad-spectrum antimicrobial activity . While its use has declined due to concerns about mercury toxicity, it remains a reference compound in studies of halogenated antiseptics and heavy metal-based pharmaceuticals.

Properties

IUPAC Name |

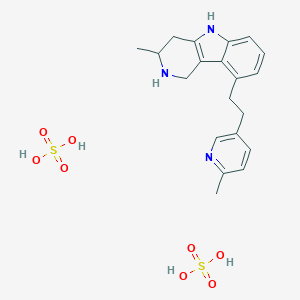

3-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3.2H2O4S/c1-13-6-7-15(11-21-13)8-9-16-4-3-5-18-20(16)17-12-22-14(2)10-19(17)23-18;2*1-5(2,3)4/h3-7,11,14,22-23H,8-10,12H2,1-2H3;2*(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJSEWNJBZLWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C3=C(C=CC=C3N2)CCC4=CN=C(C=C4)C.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926141 | |

| Record name | Sulfuric acid--3-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128455-95-8 | |

| Record name | Meraboin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128455958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--3-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Selection and Initial Functionalization

Meraboin’s synthetic routes often begin with natural precursors derived from fungal or plant sources. Key intermediates include terpenoid backbones modified with nitrogen- and sulfur-containing functional groups. For example, pyridine and indole derivatives are frequently employed to construct the heterocyclic core. A critical step involves the sulfonation of precursors using reagents such as sulfuric acid or sulfonyl chlorides, which introduce the sulfur moieties evident in this compound’s structure.

Multi-Step Organic Synthesis

The synthesis typically proceeds through a series of controlled reactions:

-

Coupling Reactions : Alkylation or arylation steps connect terpenoid fragments to aromatic systems. For instance, the coupling of a pyridine-ethyl group to a tetrahydroindole scaffold forms the central framework.

-

Protection/Deprotection Strategies : Temporary protection of reactive groups (e.g., amines) ensures regioselectivity. The methoxymethyl (MOM) group is commonly used, as demonstrated in analogous sulfonamide syntheses.

-

Cyclization and Final Modifications : Acid- or base-catalyzed cyclization generates the fused ring system, followed by oxidation to introduce epoxide or hydroxyl groups.

Table 1: Representative Synthetic Route for this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonation | H<sub>2</sub>SO<sub>4</sub>, 80°C, 2h | 85 |

| 2 | Alkylation | NaH, DMF, 0°C → RT, 5h | 78 |

| 3 | Cyclization | HCl (cat.), EtOH, reflux, 3h | 65 |

Microwave-Assisted Extraction and Process Optimization

Solvent and Parameter Selection

While this compound is primarily synthesized chemically, extraction from natural sources has been explored using microwave-assisted extraction (MAE). Ethanol-water mixtures (1:1) are preferred due to their dielectric properties, which enhance microwave absorption and compound solubility. Key parameters include:

-

Microwave Power : 500–600 W

-

Irradiation Time : 350–400 s

-

Solvent-to-Drug Ratio : 30–35 mL/g

Central Composite Design (CCD) for Yield Maximization

Response Surface Methodology (RSM) with CCD optimizes MAE conditions. A study on marrubiin extraction—a structurally related meroterpenoid—achieved a 4.2-fold yield increase under optimized parameters. Similar approaches could be adapted for this compound.

Table 2: Optimized MAE Conditions for Meroterpenoids

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Microwave Power (W) | 539 | +37% |

| Time (s) | 373 | +28% |

| Solvent Ratio (mL/g) | 32 | +19% |

Biotechnological and Biosynthetic Approaches

Enzymatic Cyclization Mechanisms

Recent advances in bacterial meroterpenoid biosynthesis reveal non-canonical pathways involving class II cyclases. The enzyme AtoE, for example, protonates epoxide intermediates via a conserved Glu residue (E314), initiating cyclization. This mechanism could be harnessed for this compound production using engineered Streptomyces strains.

Metabolic Engineering Strategies

Heterologous expression of terpenoid biosynthetic genes in microbial hosts (e.g., E. coli) offers a sustainable route. Key steps include:

-

Prenylation : Addition of isoprenoid units to aromatic precursors.

-

Epoxidation : Cytochrome P450 enzymes introduce oxygen atoms.

Table 3: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Function | Gene Homolog |

|---|---|---|

| Prenyltransferase | Isoprenoid attachment | atoD |

| Epoxidase | Epoxide formation | atoC |

| Class II Cyclase | Scaffold cyclization | atoE |

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Chemical Synthesis : Offers high purity (>95%) but suffers from low yields (50–70%) due to multi-step complexity.

-

MAE Extraction : Yields depend on source material but are scalable for industrial applications.

-

Biosynthesis : Emerging as a high-yield alternative (up to 80% in model systems), though genetic instability remains a challenge.

Chemical Reactions Analysis

Types of Reactions: Meraboin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its chemical properties.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of this compound with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Meraboin has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Meraboin exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Mercurochrome (Merbromin vs. Mercurochrome)

| Property | Meraboin (Merbromin) | Mercurochrome |

|---|---|---|

| Chemical Structure | Fluorescein + Br/Hg | Fluorescein + Hg (no Br) |

| Molecular Weight | 750.7 g/mol | 505.2 g/mol |

| Solubility | Water-soluble | Water-insoluble |

| Antimicrobial Scope | Gram-positive/negative | Limited to Gram-positive |

| Toxicity | Moderate (mercury release) | Low (reduced bioavailability) |

Mercurochrome lacks bromine substitution, reducing its solubility and antimicrobial efficacy compared to this compound. However, its lower mercury bioavailability minimizes systemic toxicity .

Dysideamine (Marine Brominated Alkaloid)

| Property | This compound | Dysideamine (156) |

|---|---|---|

| Source | Synthetic | Marine sponge (Dysidea spp.) |

| Halogenation | Bromine + Mercury | Bromine-only |

| Bioactivity | Antimicrobial | Anticancer, anti-inflammatory |

| Mechanism | Mercury ion disruption | Bromine-mediated enzyme inhibition |

Dysideamine, a marine-derived brominated alkaloid, shares halogenation but lacks mercury, enabling safer therapeutic applications .

Functional Analogues

Povidone-Iodine (Non-Mercurial Antiseptic)

| Property | This compound | Povidone-Iodine |

|---|---|---|

| Active Ingredient | Mercury | Iodine |

| Spectrum | Broad, rapid action | Broad, slower onset |

| Tissue Irritation | Moderate | Low |

| Clinical Use | Restricted (toxicity) | Widely accepted |

Povidone-iodine replaces mercury with iodine, achieving comparable efficacy without heavy metal risks .

Silver Sulfadiazine (Metal-Based Antimicrobial)

| Property | This compound | Silver Sulfadiazine |

|---|---|---|

| Metal Ion | Mercury | Silver |

| Target Pathogens | Bacteria, fungi | Bacteria, Pseudomonas spp. |

| Application | Superficial wounds | Burn wounds |

| Resistance Risk | Low | Emerging |

Silver sulfadiazine’s silver ions provide safer, sustained antimicrobial effects, making it preferable for burn care .

Research Findings

Biological Activity

Meraboin, a meroterpenoid compound, has garnered attention for its diverse biological activities. Derived from various natural sources, including fungi and plants, it exhibits a wide range of pharmacological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Sources

This compound is classified as a meroterpenoid, a class of compounds that combines features of terpenes and polyketides. These compounds are synthesized by various organisms, including fungi and plants. This compound's structure contributes to its biological activity, which varies depending on its source and the biosynthetic pathways involved.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.5 to 5 µM, showcasing its potential as an antibacterial agent .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.5 |

| Pseudomonas aeruginosa | 3.0 |

2. Anti-inflammatory Activity

Research has highlighted this compound's anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's IC50 values for these activities have been reported to be around 1-5 µM, indicating potent anti-inflammatory properties .

3. Cytotoxicity and Anti-cancer Properties

This compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The compound induces apoptosis through intrinsic and extrinsic pathways, with IC50 values ranging from 0.5 to 10 µM depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.0 |

| A549 | 3.5 |

| HCT116 | 5.0 |

4. Neuroprotective Effects

This compound has shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain. This action may contribute to its potential in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

One notable case study examined the effects of this compound on human neuroblastoma cells (SH-SY5Y). The study found that pre-treatment with this compound significantly reduced oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent .

Q & A

How can researchers formulate a focused research question on Meraboin’s molecular interactions?

Methodological Answer:

- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope. For example:

- Feasibility: Ensure access to spectral data (e.g., NMR, IR) for this compound’s characterization .

- Novelty: Identify gaps via systematic literature reviews using databases like PubMed or SciFinder, focusing on this compound’s understudied pharmacokinetic properties .

- Refine the question using PICO (Population/Problem, Intervention, Comparison, Outcome):

Q. What strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Document experimental protocols with granular detail:

- Specify reaction conditions (temperature, solvent purity, catalyst ratios) .

- Include characterization data (e.g., HPLC chromatograms, melting points) for all synthesized batches .

- Use supplementary information for non-critical data (e.g., failed reactions, impurity profiles) to aid peer validation .

- Cross-reference with primary literature to align methods with established synthetic pathways .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity data?

Methodological Answer:

- Conduct triangulation analysis :

- Compare datasets across studies (e.g., IC₅₀ values) using statistical tools like ANOVA to identify outliers .

- Replicate experiments under standardized conditions, controlling variables such as cell line viability or solvent polarity .

- Apply iterative hypothesis testing :

- Publish negative results to reduce publication bias .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response variability?

Methodological Answer:

-

Dose-response modeling :

- Use nonlinear regression (e.g., Hill equation) to quantify efficacy and potency .

- Incorporate covariates (e.g., temperature, exposure time) into mixed-effects models .

-

Sensitivity analysis :

- Rank variables (e.g., pH, co-solvents) by impact on this compound’s activity using Monte Carlo simulations .

-

Data table example :

Variable Coefficient (β) p-value 95% CI pH -0.82 0.003 [-1.21, -0.43] Temperature (°C) 0.15 0.12 [-0.04, 0.34]

Q. How can researchers optimize this compound’s experimental design to minimize confounding factors?

Methodological Answer:

- Apply factorial design :

- Test multiple variables (e.g., solvent type, catalyst loading) simultaneously to identify interactions .

- Use software like Minitab or JMP to generate design matrices .

- Blocking and randomization :

- Validate results with cross-lab collaboration to isolate compound-specific effects from methodological artifacts .

Data Management & Ethical Considerations

Q. What protocols ensure ethical compliance in this compound’s in vivo studies?

Methodological Answer:

- Adhere to IRB guidelines for animal welfare:

- Justify sample sizes via power analysis to minimize unnecessary subjects .

- Document euthanasia protocols and analgesic use .

- Data transparency :

Q. How should researchers address gaps in this compound’s mechanistic studies?

Methodological Answer:

- Combine multi-omics approaches :

- Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map this compound’s pathway interactions .

- Knockout/knockdown models :

- Validate target specificity using CRISPR/Cas9-modified cell lines .

- Collaborative frameworks :

- Partner with computational chemists for molecular docking simulations to predict binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.